molecular formula C23H18N2O5 B3681795 N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3681795
M. Wt: 402.4 g/mol
InChI Key: NCUNBVIZVCOZOA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both hydroxy and methoxy functional groups, as well as a dioxo-dihydro-isoindole core.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-13-6-9-20(26)19(10-13)24-21(27)14-7-8-17-18(11-14)23(29)25(22(17)28)15-4-3-5-16(12-15)30-2/h3-12,26H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUNBVIZVCOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Isoindole Core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Amidation Reaction: The final step could involve the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dioxo groups would yield diols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicine, N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties might make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway Modulation: The compound might affect specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(2-hydroxy-5-methylphenyl)-2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • N-(2-methoxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Uniqueness

N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the specific arrangement of its functional groups. The presence of both hydroxy and methoxy groups, along with the dioxo-dihydro-isoindole core, gives it distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-5-methylphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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